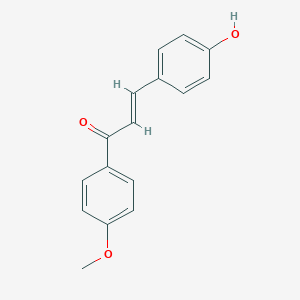

(2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-11,17H,1H3/b11-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEGRADBFAKNHQ-NYYWCZLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69704-15-0 | |

| Record name | NSC139722 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

(2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one synthesis pathway

An In-depth Technical Guide to the Synthesis of (2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Introduction

This compound, a prominent member of the chalcone family, represents a class of organic compounds pivotal to medicinal chemistry and drug development. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, serve as crucial biosynthetic precursors to flavonoids and isoflavonoids.[1][2] The specific molecule under discussion, often referred to as 4-hydroxy-4'-methoxychalcone, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3][4][5]

This technical guide provides a comprehensive exploration of the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the core synthetic pathway, the underlying chemical principles, detailed experimental protocols, and methods for purification and characterization, grounding all claims in authoritative scientific literature.

Core Synthesis Pathway: The Claisen-Schmidt Condensation

The most reliable and widely employed method for synthesizing chalcones is the Claisen-Schmidt condensation.[6][7][8] This reaction is a type of crossed aldol condensation that occurs between an aromatic ketone and an aromatic aldehyde that lacks acidic alpha-hydrogens, making it incapable of self-condensation.[9][10] For the target molecule, this involves the reaction between 4-methoxyacetophenone (the ketone) and 4-hydroxybenzaldehyde (the aldehyde).

Reaction Mechanism: Base-Catalyzed Pathway

The Claisen-Schmidt condensation is typically conducted under basic conditions, using catalysts like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3][11] The mechanism proceeds through several distinct, logical steps:

-

Enolate Formation: A strong base abstracts an acidic α-proton from the methyl group of 4-methoxyacetophenone. This deprotonation forms a resonance-stabilized enolate ion, which acts as the key nucleophile in the reaction.[10][12][13] The stability of this enolate is crucial for the reaction to proceed efficiently.

-

Nucleophilic Attack: The newly formed enolate ion attacks the electrophilic carbonyl carbon of 4-hydroxybenzaldehyde. This step results in the formation of a tetrahedral alkoxide intermediate, effectively creating a new carbon-carbon bond.[13][14]

-

Protonation: The alkoxide intermediate is protonated by a proton source in the reaction mixture (typically the solvent, such as ethanol or water), yielding a β-hydroxy ketone, the aldol addition product.

-

Dehydration: This aldol adduct readily undergoes dehydration (elimination of a water molecule) under the basic reaction conditions. The removal of the hydroxyl group and an adjacent proton forms a stable, conjugated α,β-unsaturated system, yielding the final chalcone product.[13] This final step is thermodynamically driven by the formation of the extended conjugated system.

Caption: Base-catalyzed mechanism for chalcone synthesis.

Experimental Design and Protocols

The successful synthesis of the target chalcone relies on careful control of reactants, catalysts, and reaction conditions. Below are two field-proven protocols: a conventional solvent-based method and a modern, solvent-free "green" approach.

Protocol 1: Conventional Synthesis via Reflux

This method utilizes a solvent to facilitate the reaction at a controlled temperature.

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| 4-Methoxyacetophenone | 150.17 | 1.50 g | 0.01 |

| 4-Hydroxybenzaldehyde | 122.12 | 1.22 g | 0.01 |

| Sodium Hydroxide (NaOH) | 40.00 | - | - |

| Ethanol (96%) | - | 25 mL | - |

| Deionized Water | - | As needed | - |

| Hydrochloric Acid (10% v/v) | - | As needed | - |

Step-by-Step Procedure:

-

Preparation: In a 100 mL round-bottom flask, dissolve 1.50 g (0.01 mol) of 4-methoxyacetophenone and 1.22 g (0.01 mol) of 4-hydroxybenzaldehyde in 25 mL of ethanol.[15]

-

Catalyst Addition: Separately, prepare a 60% (w/v) aqueous solution of NaOH. Add 10 mL of this catalyst solution to the flask containing the reactants.[15]

-

Reaction: Equip the flask with a condenser and stir the mixture vigorously at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate mobile phase.[16][17] The reaction typically proceeds over several hours.[11]

-

Work-up and Precipitation: Once the reaction is complete (as indicated by the consumption of starting materials on TLC), pour the reaction mixture into a beaker containing approximately 40 mL of crushed ice or ice-cold water.[11]

-

Neutralization: While stirring, slowly acidify the mixture by adding 10% hydrochloric acid (HCl) dropwise until the pH reaches ~7.[11][16] This step protonates the phenoxide and precipitates the solid chalcone product.

-

Isolation: Collect the yellow crystalline product by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any residual acid and inorganic salts.[18]

-

Drying: Allow the crude product to air-dry completely before proceeding to purification.

Protocol 2: Green Synthesis via Grinding Technique

This solvent-free approach offers environmental benefits, including reduced solvent waste and often shorter reaction times.[19]

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| 4-Methoxyacetophenone | 150.17 | 1.50 g | 0.01 |

| 4-Hydroxybenzaldehyde | 122.12 | 1.22 g | 0.01 |

| Sodium Hydroxide (solid) | 40.00 | 0.40 g | 0.01 |

| Deionized Water | - | As needed | - |

| Hydrochloric Acid (10% v/v) | - | As needed | - |

Step-by-Step Procedure:

-

Grinding: In a mortar, combine 1.50 g (0.01 mol) of 4-methoxyacetophenone, 1.22 g (0.01 mol) of 4-hydroxybenzaldehyde, and 0.40 g (0.01 mol) of solid NaOH.[12][16]

-

Reaction: Grind the mixture vigorously with a pestle at room temperature for 30 minutes. The friction and localized heat generated during grinding accelerate the reaction.[12][16] The mixture will typically turn into a yellow paste.

-

Work-up: Monitor the reaction completion using TLC.[16] Once complete, dilute the reaction mixture with cold water.

-

Neutralization and Isolation: Neutralize with cold 10% HCl solution, filter the resulting precipitate, and wash with cold water as described in the conventional protocol.[16]

-

Drying: Dry the isolated product. This method has been reported to yield golden yellow crystals with a yield of approximately 32.5% after recrystallization.[12]

Caption: A generalized workflow for chalcone synthesis.

Purification and Characterization

Obtaining a high-purity compound is critical for subsequent biological evaluation and drug development activities.[1]

Purification by Recrystallization

Recrystallization is the standard and most effective technique for purifying solid chalcones.[1] The principle relies on the differential solubility of the desired compound and impurities in a suitable solvent at varying temperatures.[1]

Optimized Recrystallization Protocol:

-

Solvent Selection: Ethanol is an excellent solvent for this class of chalcones.[12] A mixed solvent system, such as ethanol/water, can also be highly effective.[20]

-

Dissolution: Place the crude, dry chalcone in an Erlenmeyer flask. Add the minimum amount of boiling ethanol required to completely dissolve the solid.[20]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent impurities from co-precipitating with the product.[20]

-

Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.[20]

-

Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the crystals thoroughly to remove all traces of solvent.

Structural Characterization

The identity and purity of the synthesized this compound must be confirmed through spectroscopic and physical analysis.

Physicochemical and Spectroscopic Data

| Property | Value / Observation | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₄O₃ | [21] |

| Molecular Weight | 254.28 g/mol | [21] |

| Appearance | Yellow to golden yellow crystals | [12] |

| ¹H-NMR (CDCl₃, δ ppm) | ~3.86 (s, 3H, -OCH₃), ~6.86-8.14 (m, Ar-H), ~7.66 (d, 1H, H-α), ~7.75 (d, 1H, H-β), ~10.09 (s, 1H, -OH) | [12] |

| ¹³C-NMR (CDCl₃, δ ppm) | ~187.28 (C=O), ~163.04 (C4'), ~160.01 (C4), ~143.70 (C-β), ~118.44 (C-α), ~55.57 (-OCH₃), other aromatic carbons | [12] |

| FT-IR (cm⁻¹) | ~3100-3000 (C-H aromatic), ~1600-1650 (C=O carbonyl stretch), ~1570 (C=C alkene stretch) |[6] |

Note: Specific NMR shifts can vary slightly depending on the solvent and instrument used.

Conclusion

The synthesis of this compound is efficiently achieved through the Claisen-Schmidt condensation reaction. This robust and versatile method, applicable under both conventional and green chemistry conditions, provides reliable access to this important chalcone scaffold. Proper execution of the reaction, followed by meticulous purification via recrystallization and thorough characterization, ensures the high purity required for research and development. The accessibility and potent biological profile of this and related chalcones underscore their continuing importance as privileged structures in the quest for novel therapeutic agents.[3][7]

References

-

Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. Available from: [Link]

-

Susanti V. H., E., & Mulyani, S. (2020). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. SciTePress. Available from: [Link]

-

How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. (2024). Available from: [Link]

-

synthesis of biologically active chalcones by Claisen-Schmidt condensation under mild conditions. ResearchGate. Available from: [Link]

-

Susanti V.H., E., & Mulyani, S. (2022). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. Rasayan Journal of Chemistry, 15(4), 2459-2465. Available from: [Link]

-

Zhuang, C., et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews, 117(12), 7762-7810. Available from: [Link]

-

One-Pot Synthesis of Chalcone Epoxides via Claisen Schmidt Condensation and Epoxidation. ACS Publications. (2016). Available from: [Link]

-

Review of Methods and Various Catalysts Used for Chalcone Synthesis. Bohrium. Available from: [Link]

-

Al-Salahi, R., et al. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Molecules, 27(20), 7068. Available from: [Link]

-

Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Research Square. (2024). Available from: [Link]

-

Bukhari, S. N. A., et al. (2013). Review of Methods and Various Catalysts Used for Chalcone Synthesis. Mini-Reviews in Organic Chemistry, 10(1), 3-18. Available from: [Link]

-

Review of Methods and Various Catalysts Used for Chalcone Synthesis. Semantic Scholar. (2013). Available from: [Link]

-

Salehi, B., et al. (2019). Hydroxy Chalcones and Analogs with Chemopreventive Properties. Biomolecules, 9(10), 545. Available from: [Link]

-

SOLVENT-FREE SYNTHESIS OF 4'-HYDROXY-4-HYDROXY CHALCONE AND ITS POTENTIAL AS AN ANTIBACTERIAL. Rasayan Journal of Chemistry. Available from: [Link]

-

Development Of Chalcone Synthesis: Optimization Of Synthetic Method. AIP Publishing. (2018). Available from: [Link]

-

Claisen condensation. Wikipedia. Available from: [Link]

-

4: The Aldol Condensation – Preparation of Chalcones (Experiment). Chemistry LibreTexts. (2021). Available from: [Link]

-

SYNTHESIS OF CHALCONES. JETIR. Available from: [Link]

-

Crystal structure of (2E)-1-(4-hydroxy-3-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one. National Center for Biotechnology Information. (2014). Available from: [Link]

-

Green Synthesis and Characterization of 4'-Hydroxy-4-Nitro Chalcone using Grinding Techniques. ResearchGate. Available from: [Link]

-

Natural hydroxy-methoxy chalcones with anti-cancer properties. ResearchGate. Available from: [Link]

-

Claisen Condensation Mechanism. BYJU'S. Available from: [Link]

-

Chalcones with hydroxy groups on rings A and B. ResearchGate. Available from: [Link]

-

Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. MDPI. (2020). Available from: [Link]

-

(E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. CSIR-NIScPR. (2022). Available from: [Link]

-

Mechanism of base-catalyzed Claisen-Schmidt condensation. ResearchGate. Available from: [Link]

-

Claisen Condensation Reaction Mechanism. Chemistry Steps. Available from: [Link]

-

This compound. PubChem. Available from: [Link]

-

(2E)-1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. ResearchGate. (2007). Available from: [Link]

-

Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. Semantic Scholar. (2018). Available from: [Link]

-

(E)-3-(2-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. PubChem. Available from: [Link]

-

(E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one. National Institutes of Health. (2014). Available from: [Link]

-

(E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. International Union of Crystallography. (2007). Available from: [Link]

-

Synthesis of some new 3(4-hydroxyphenyl)prop-2-en-1-one 4-phenyl substituted schiff's bases and their antibacterial activity. Der Pharma Chemica. (2012). Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Paper Details - Ask this paper | Bohrium [bohrium.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. byjus.com [byjus.com]

- 11. m.youtube.com [m.youtube.com]

- 12. scitepress.org [scitepress.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 16. Bot Verification [rasayanjournal.co.in]

- 17. jetir.org [jetir.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. pubs.aip.org [pubs.aip.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. This compound | C16H14O3 | CID 5927890 - PubChem [pubchem.ncbi.nlm.nih.gov]

physicochemical properties of (2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

An In-Depth Technical Guide to the Physicochemical Properties of (2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Abstract

This compound, a prominent member of the chalcone family, represents a cornerstone scaffold in medicinal chemistry. Chalcones, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are widely recognized for their diverse pharmacological profiles[1][2]. This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis, and structural elucidation of this specific chalcone. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, characterization, and potential therapeutic applications.

Introduction and Significance

This compound, also known as 4-hydroxy-4'-methoxychalcone, is an open-chain flavonoid with the chemical formula C₁₆H₁₄O₃[3]. The molecule's structure, featuring a 4-hydroxyphenyl group and a 4-methoxyphenyl group at opposite ends of the propenone linker, is fundamental to its chemical reactivity and biological activity. The presence of the α,β-unsaturated ketone moiety makes it a reactive Michael acceptor, a feature believed to be crucial for many of its biological functions, including antioxidant, anti-inflammatory, and anticancer activities[4][5]. Understanding its precise physicochemical properties is paramount for leveraging its therapeutic potential in drug design and development.

Chemical Structure:

Figure 1. Molecular structure of this compound.

Synthesis and Mechanistic Insight

The primary and most efficient method for synthesizing this chalcone is the Claisen-Schmidt condensation , a base-catalyzed crossed aldol condensation[6][7]. This reaction involves the nucleophilic addition of an enolate (from 4-methoxyacetophenone) to an aldehyde (4-hydroxybenzaldehyde), followed by dehydration to yield the characteristic α,β-unsaturated ketone structure[8][9].

Causality in Experimental Design: The choice of a strong base catalyst, such as Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), is critical. These bases are highly effective at abstracting the acidic α-proton from the 4-methoxyacetophenone, initiating the formation of the resonance-stabilized enolate required for the reaction to proceed. Acid catalysts can also be used but generally result in significantly lower yields[8][10]. The reaction is typically performed in a protic solvent like ethanol, which facilitates the dissolution of reactants and intermediates. More recently, green chemistry approaches using solvent-free grinding techniques have been developed to reduce environmental impact[10][11].

Experimental Protocol: Solvent-Free Grinding Method

This protocol is adapted from established green chemistry methodologies for chalcone synthesis[10][11].

-

Reactant Preparation: In a ceramic mortar, combine 4-methoxyacetophenone (1.0 eq), 4-hydroxybenzaldehyde (1.0 eq), and solid NaOH pellets (1.5 eq).

-

Grinding: Grind the mixture vigorously with a pestle at room temperature for approximately 30 minutes. The solid mixture will typically form a paste and change color to yellow or orange, indicating product formation.

-

Reaction Monitoring: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate/hexane mixture).

-

Work-up: Upon completion, add ice-cold water to the reaction mixture paste in the mortar and continue to mix.

-

Neutralization & Precipitation: Carefully neutralize the mixture by slowly adding cold 10% hydrochloric acid (HCl) with constant stirring until the pH is neutral. The product will precipitate as a solid.

-

Purification: Filter the crude solid using a Buchner funnel and wash thoroughly with cold distilled water to remove inorganic salts. The final product, golden-yellow crystals, is obtained after recrystallization from hot ethanol[11].

Physicochemical and Structural Properties

A summary of the key physicochemical properties is presented below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₁₆H₁₄O₃ | [3][12] |

| Molar Mass | 254.28 g/mol | [3][12] |

| Appearance | Pale yellow to golden-yellow solid/crystals | [11][12] |

| Melting Point | 184 °C | [2] |

| Solubility | Insoluble in water; Slightly soluble in Methanol; Soluble in DMSO. | [4][12] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the molecular structure and purity of the synthesized compound.

-

¹H-NMR Spectroscopy: The ¹H-NMR spectrum provides definitive proof of the structure. Key signals include a singlet for the methoxy (-OCH₃) protons around 3.86 ppm and a singlet for the hydroxyl (-OH) proton around 10.09 ppm[11]. The most diagnostic signals are the two doublets for the vinyl protons (H-α and H-β) of the enone system. These appear at approximately 7.66 ppm and 7.75 ppm, respectively, with a large coupling constant (J) of about 15 Hz, which unequivocally confirms the (E) or trans configuration of the double bond[11]. Aromatic protons appear as a series of doublets between 6.86 and 8.14 ppm[11].

-

FT-IR Spectroscopy: The FT-IR spectrum reveals the key functional groups. A strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) is typically observed around 1660 cm⁻¹[13]. The C=C double bond stretching of the enone system appears near 1590 cm⁻¹[14]. A broad band in the region of 3200-3400 cm⁻¹ indicates the O-H stretching of the phenolic hydroxyl group[14]. Vibrations for the methoxy group's C-O bond are also present.

-

UV-Visible Spectroscopy: Due to its extensive conjugated system spanning the two aromatic rings and the propenone bridge, the compound exhibits strong absorption in the UV-Vis region. It typically shows two main absorption bands, with the most prominent one (related to the π-π* transition of the cinnamoyl system) appearing at a high wavelength (λmax) around 368 nm[15].

Crystallographic Analysis

Single-crystal X-ray diffraction studies have provided detailed insights into the three-dimensional structure of the molecule[2][16].

-

Crystal System: The compound crystallizes in the orthorhombic space group Pbca[2][16].

-

Molecular Geometry: The molecule is nearly planar, a feature that facilitates π-stacking interactions in the crystal lattice. The dihedral angle between the two aromatic rings is reported to be approximately 9.35°[2][16].

-

Intermolecular Forces: The crystal packing is stabilized by a network of intermolecular hydrogen bonds. Specifically, O-H···O bonds involving the phenolic hydroxyl group and the carbonyl oxygen link the molecules into a three-dimensional network[2][16]. Weak C-H···O and π-π stacking interactions further contribute to the stability of the crystal structure[2][16].

Potential Applications in Drug Development

The chalcone scaffold is of significant interest to drug development professionals due to its wide range of biological activities. This compound and its analogs have been investigated for several therapeutic applications:

-

Antihyperglycemic Agents: This chalcone has been utilized as a key intermediate for synthesizing novel heterocyclic derivatives with potential as antihyperglycemic agents[12].

-

Antioxidant and Anti-inflammatory Activity: Like many chalcones, this compound is expected to possess antioxidant properties. The phenolic hydroxyl group can act as a radical scavenger. Its ability to modulate inflammatory pathways, such as inhibiting TNFα-induced NF-κB activation, has been noted in related chalcone structures[17].

-

Anticancer Potential: The α,β-unsaturated ketone system is a crucial pharmacophore that can react with nucleophilic groups in biological macromolecules, such as cysteine residues in enzymes, leading to cytotoxic effects against cancer cells[1].

Conclusion

This compound is a well-characterized chalcone with a robust and accessible synthetic pathway. Its physicochemical properties, including its near-planar structure, extensive conjugation, and capacity for hydrogen bonding, are well-documented through extensive spectroscopic and crystallographic analysis. These molecular features underpin its significant biological activities and establish it as a valuable scaffold for the design and development of novel therapeutic agents. This guide provides the foundational technical knowledge necessary for researchers to synthesize, characterize, and further explore the potential of this versatile compound.

References

-

Sathya, S., Reuben Jonathan, D., Prathebha, K., Jovita, J., & Usha, G. (n.d.). Crystal structure of (2E)-1-(4-hydroxy-3-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one. International Union of Crystallography. Retrieved from [Link]

-

Aydin, A., Akkurt, M., & Ozel, N. D. (2018). Crystal structure of (2E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. European Journal of Chemistry, 9(2), 147-150. Retrieved from [Link]

-

Susanti, S., & Sarjono, P. R. (2019). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. SciTePress. Retrieved from [Link]

-

Jasinski, J. P., et al. (2012). (E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o593. Retrieved from [Link]

-

Aydin, A., Akkurt, M., & Ozel, N. D. (2018). Crystal structure of (2E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. Semantic Scholar. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Sathya, S., et al. (2014). Crystal structure of (2E)-1-(4-hydroxy-3-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1158. Retrieved from [Link]

-

da Silva, A. M., et al. (2019). Spectroscopic characterization (FT-IR, RAMAN and UV-VIS), thermogravimetric analysis, XPD and DFT calculations of highly stable Hydroxy-functionalized chalcone: (2E)-1-(4-hidroxyphenyl)-3-(4-methoxyphenil)-prop-2-en-1-one. ResearchGate. Retrieved from [Link]

-

Sarjono, P. R., et al. (2022). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. Rasayan Journal of Chemistry, 15(4), 2603-2609. Retrieved from [Link]

-

da Silva, A. M., et al. (2023). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Research Square. Retrieved from [Link]

-

PubChem. (n.d.). (E)-1-(2-Hydroxy-4-Methoxyphenyl)-3-(4-Methoxyphenyl)Prop-2-En-1-One. National Center for Biotechnology Information. Retrieved from [Link]

-

Parsania, P. H. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences, 46, 46-52. Retrieved from [Link]

-

Sreedhar, N. Y., Jayapal, M. R., Prasad, K. S., & Prasad, P. R. (2010). Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(4), 480-484. Retrieved from [Link]

-

Kumar, D., & Kumar, N. (2011). Synthesis of some new 3(4-hydroxyphenyl)prop-2-en-1-one 4-phenyl substituted schiff's bases and their antibacterial activity. Der Pharma Chemica, 3(6), 519-524. Retrieved from [Link]

-

Sarojini, B. K., et al. (2007). (2E)-1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). (E)-3-(2-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Condensation of 4‐methoxybenzaldehyde with 2‐hydroxyacetophenone using MgO/fly ash as base catalyst. Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

-

Arockiasamy, S., et al. (2021). (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. Open Research@CSIR-NIScPR. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization, Antioxidant Activity and Conformational Study of 4-Hydroxychalcone. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Hydroxy-3-methoxyphenyl)prop-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). (2E)-3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one. Retrieved from [Link]

-

Mary, Y. S., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -...]. Journal of Molecular Structure, 1244, 130948. Retrieved from [Link]

-

Rahmani, R., et al. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-... South African Journal of Chemistry, 72, 132-143. Retrieved from [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C16H14O3 | CID 5927890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. periodicos.ufms.br [periodicos.ufms.br]

- 7. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. scitepress.org [scitepress.org]

- 12. 4'-HYDROXY-4-METHOXYCHALCONE CAS#: 6338-81-4 [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. rjpbcs.com [rjpbcs.com]

- 15. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. medchemexpress.com [medchemexpress.com]

A Comprehensive Spectroscopic Guide to (2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: A Keystone Chalcone for Pharmaceutical Research

Abstract: This technical guide provides an in-depth, multi-platform spectroscopic analysis of the chalcone derivative (2E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. Chalcones, as prominent precursors in flavonoid biosynthesis, represent a privileged scaffold in medicinal chemistry and drug development, exhibiting a wide array of biological activities.[1][2] The unequivocal structural confirmation of these molecules is paramount for advancing research and ensuring the reliability of biological data. This document outlines the integrated use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to achieve a complete and self-validating characterization of the title compound. It is intended for researchers, chemists, and drug development professionals who require a rigorous and logical framework for structural elucidation.

Molecular Architecture and Strategic Overview

The target molecule, this compound, is an α,β-unsaturated ketone built upon a three-carbon bridge linking two substituted aromatic rings.[3] Its molecular formula is C₁₆H₁₄O₃ with a molecular weight of 254.28 g/mol .[4][5]

Key Structural Features:

-

Ring A: A 4-methoxyphenyl group attached to the carbonyl carbon. The methoxy group (-OCH₃) acts as an electron-donating group.

-

Ring B: A 4-hydroxyphenyl group. The hydroxyl group (-OH) is also electron-donating.

-

Enone System: A conjugated system comprising a carbonyl group (C=O) and a carbon-carbon double bond (C=C).

-

Stereochemistry: The (2E) designation specifies a trans configuration at the Cα=Cβ double bond, which is the more thermodynamically stable isomer.

Our analytical strategy is to use a combination of techniques, each providing a unique piece of the structural puzzle. Mass spectrometry will establish the molecular mass, infrared spectroscopy will confirm the presence of key functional groups, and NMR spectroscopy will map the precise carbon-hydrogen framework and stereochemistry.

Caption: Chemical structure of the target chalcone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information regarding the molecular skeleton, connectivity, and stereochemistry. The choice of solvent is critical; Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for chalcones with hydroxyl groups as it allows for the clear observation of the exchangeable -OH proton.

Experimental Protocol: NMR Sample Preparation

-

Accurately weigh 5-10 mg of the purified chalcone sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the tube and vortex gently until the sample is fully dissolved.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for protons).[6]

Proton (¹H) NMR Analysis: Unveiling the Hydrogen Framework

The ¹H NMR spectrum provides a wealth of information through chemical shifts (δ), signal multiplicities (singlet, doublet, etc.), and coupling constants (J).

-

Vinylic Protons (Hα and Hβ): The most diagnostic signals for a chalcone are the two doublets corresponding to the protons on the Cα=Cβ double bond. For the title compound, these typically appear between δ 7.4 and 7.8 ppm. The key confirmatory evidence for the (E)-isomer is a large vicinal coupling constant (³J) of approximately 15-16 Hz.[3][7][8]

-

Aromatic Protons: Due to the para-substitution on both aromatic rings, the spectrum will display two distinct AA'BB' systems.

-

Ring A (4-methoxyphenyl): Protons H-2' and H-6' (ortho to the electron-withdrawing carbonyl group) are deshielded and appear as a doublet around δ 8.1 ppm. Protons H-3' and H-5' (ortho to the electron-donating methoxy group) are more shielded and appear as a doublet near δ 7.1 ppm.

-

Ring B (4-hydroxyphenyl): Protons H-2 and H-6 appear as a doublet around δ 7.6 ppm, while protons H-3 and H-5 are observed as a doublet around δ 6.9 ppm.

-

-

Methoxy Protons (-OCH₃): A sharp, intense singlet integrating to three protons is expected around δ 3.8-3.9 ppm.[8][9]

-

Hydroxyl Proton (-OH): In DMSO-d₆, this proton typically appears as a distinct, somewhat broad singlet at a downfield position, often above δ 9.5 ppm, due to hydrogen bonding with the solvent.[6][9]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OH | > 9.5 | s (broad) | - |

| H-2', H-6' | ~ 8.1 | d | ~ 9.0 |

| Hβ | ~ 7.8 | d | ~ 15.5 |

| Hα | ~ 7.7 | d | ~ 15.5 |

| H-2, H-6 | ~ 7.6 | d | ~ 8.8 |

| H-3', H-5' | ~ 7.1 | d | ~ 9.0 |

| H-3, H-5 | ~ 6.9 | d | ~ 8.8 |

| -OCH₃ | ~ 3.85 | s | - |

Carbon-¹³ (¹³C) NMR Analysis: The Carbon Backbone

The ¹³C NMR spectrum confirms the number of unique carbon atoms and their chemical environment.

-

Carbonyl Carbon (C=O): This is the most deshielded carbon, appearing as a low-intensity signal in the far downfield region of the spectrum, typically between δ 187-192 ppm.[6][10]

-

Vinylic Carbons (Cα and Cβ): These carbons give characteristic signals between δ 116-128 ppm for Cα and δ 137-145 ppm for Cβ.[10]

-

Aromatic Carbons: The remaining signals in the δ 114-164 ppm range correspond to the twelve aromatic carbons. The carbons bonded to oxygen atoms (C4, C1', C4') are the most downfield in this region.

-

Methoxy Carbon (-OCH₃): A distinct signal appears in the aliphatic region, typically around δ 55-56 ppm.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O | 187 - 192 |

| C4' (C-OCH₃) | ~ 164 |

| C4 (C-OH) | ~ 160 |

| Cβ | 137 - 145 |

| C1' | ~ 131 |

| C2', C6' | ~ 130 |

| C2, C6 | ~ 129 |

| C1 | ~ 126 |

| Cα | 116 - 128 |

| C3, C5 | ~ 116 |

| C3', C5' | ~ 114 |

| -OCH₃ | 55 - 56 |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule. The presence of characteristic absorption bands provides direct evidence for the compound's core structure.

Experimental Protocol: KBr Pellet Preparation

-

Grind a small amount (1-2 mg) of the chalcone sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the fine powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically from 4000 to 400 cm⁻¹.[9]

Interpretation of Key IR Absorption Bands

-

O-H Stretch: A strong, broad absorption band in the region of 3400-3200 cm⁻¹ is definitive for the stretching vibration of the phenolic hydroxyl group.[9]

-

C-H Stretches: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group are found just below 3000 cm⁻¹.[3]

-

C=O Stretch: This is a crucial diagnostic peak. A very strong and sharp absorption band around 1650-1660 cm⁻¹ confirms the presence of the α,β-unsaturated ketone.[9] The conjugation with both the double bond and the aromatic ring lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).

-

C=C Stretches: Vibrations from the alkene and aromatic rings appear as multiple sharp bands of varying intensity in the 1610-1500 cm⁻¹ region.

-

C-O Stretches: Strong bands corresponding to the aryl-alkyl ether (Ar-O-CH₃) and the phenol (Ar-O-H) C-O stretching vibrations are expected in the 1260-1170 cm⁻¹ region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Phenolic O-H Stretch | 3400 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium-Weak |

| Conjugated C=O Stretch | 1660 - 1650 | Strong, Sharp |

| C=C Stretch (Alkene & Aromatic) | 1610 - 1500 | Medium-Strong |

| C-O Stretch (Ether & Phenol) | 1260 - 1170 | Strong |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a common soft ionization technique that typically yields the protonated molecule [M+H]⁺.

Experimental Protocol: ESI-MS

-

Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Introduce the solution into the ESI-MS instrument via direct infusion or through an LC system.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Perform tandem MS (MS/MS) on the isolated [M+H]⁺ ion to induce fragmentation and elucidate structural features.[11]

Interpretation of Mass Spectrum

-

Molecular Ion Peak: The molecular formula C₁₆H₁₄O₃ gives a monoisotopic mass of 254.09 Da. In positive mode ESI-MS, the base peak or a very prominent peak will be observed at m/z 255.10 , corresponding to the protonated molecule [C₁₆H₁₅O₃]⁺.[12]

-

Fragmentation Analysis: The fragmentation of protonated chalcones is well-studied and follows predictable pathways, which can be used to confirm the identity of the A and B rings.[11][13]

Caption: Proposed key fragmentations for the target chalcone.

Integrated Analysis: A Self-Validating Workflow

Caption: Workflow for integrated spectroscopic analysis.

-

MS confirms the mass: The observation of m/z 255 confirms the elemental composition C₁₆H₁₄O₃.

-

IR confirms the building blocks: The spectrum verifies the presence of the hydroxyl, carbonyl, and aromatic ether functionalities.

-

NMR puts it all together: The ¹H and ¹³C NMR spectra provide the definitive atom-to-atom connectivity, confirm the substitution patterns on both rings, and establish the required trans stereochemistry of the enone bridge.

When the data from all three analyses are in complete agreement, the structure of this compound is confirmed with the highest degree of scientific certainty.

References

-

Lv, M., Liu, D., Wang, Z., & Liu, S. (2006). Fragmentation Study of Protonated Chalcones by Atmospheric Pressure Chemical Ionization and Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 20(6), 994-1000. [Link]

-

Rahman, A. F. M. M., et al. (2015). Fragmentation Behavior Studies of Chalcones Employing Direct Analysis in Real Time (DART). ResearchGate. [Link]

-

Ahmad, S., et al. (2016). Fragmentation Study of Substituted Chalcones: Gas Phase Formation of Benz-1-oxin Cation. Walsh Medical Media. [Link]

-

Chen, G., et al. (2013). Proposed MS fragmentation pathway for chalcone derivatives. ResearchGate. [Link]

-

Al-Azawi, R. H., & Al-Amiery, A. A. (2020). Spectroscopic evaluation of chalcone derivatives and their zinc metal complexes. Oriental Journal of Chemistry. [Link]

-

Aswini, R., & Kothai, S. (2021). A Study on the Synthesis, Characterisation of Chalcone moiety. Journal of Emerging Technologies and Innovative Research, 8(5). [Link]

-

Mohammed, Y. S., et al. (2022). Synthesis, FT-IR Spectroscopic Studies and in vitro FRAP Assay of some Chalcone Derivatives and their Metal Complexes. ASUU Journal of Science. [Link]

-

Borane, N., et al. (2023). Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. European Journal of Chemistry, 14(3), 297-302. [Link]

-

Ahmad, F. H. (2012). Synthesis and Spectroscopic Investigation of Some New Chalcones and their transformation to pyrazoline derivatives. Semantic Scholar. [Link]

-

Itagaki, Y., et al. (1966). The Mass Spectra of Chalcones, Flavones and Isoflavones. Bulletin of the Chemical Society of Japan, 39(3), 538-543. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of the synthesized chalcones. ResearchGate. [Link]

-

Dimmock, J. R., et al. (2010). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences, 35, 39-51. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Avaji, P. G., et al. (2023). (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. CSIR-NIScPR. [Link]

-

Chegg. (2022). This is an IR spectrum for a synthesized chalcone, the peaks have been labelled. Chegg.com. [Link]

-

Patel, M. N., & Parmar, K. C. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences, 46, 46-52. [Link]

-

Usman, M., et al. (2018). Crystal structure of (2E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. European Journal of Chemistry, 9(2), 147-150. [Link]

-

Sathya, V., et al. (2014). Crystal structure of (2E)-1-(4-hydroxy-3-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o793. [Link]

-

Sarojini, B. K., et al. (2007). (2E)-1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. ResearchGate. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted). Natural Products Magnetic Resonance Database. [Link]

-

Qiu, X. Y., et al. (2006). (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

PubChem. (n.d.). (E)-3-(2-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. National Center for Biotechnology Information. [Link]

-

Naghiyev, F. N., et al. (2025). (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. IUCr. [Link]

-

Jasinski, J. P., et al. (2011). (2e)-3-(3,4-Dimethoxyphenyl)-1-(4-Hydroxyphenyl)prop-2-En-1-One. Amanote Research. [Link]

Sources

- 1. Spectroscopic evaluation of chalcone derivatives and their zinc metal complexes: A combined experimental and computatio… [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C16H14O3 | CID 5927890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (E)-3-(2-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | C16H14O3 | CID 6174667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 7. journals.iucr.org [journals.iucr.org]

- 8. (E)-3-(4-methoxyphenyl)-1-phenyl-prop-2-en-1-one(22252-15-9) 1H NMR spectrum [chemicalbook.com]

- 9. jetir.org [jetir.org]

- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 11. Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

The Biological Significance of Substituted Chalcones: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Scaffold of Chalcones

Chalcones, belonging to the flavonoid family of natural products, are characterized by a unique 1,3-diphenyl-2-propen-1-one backbone.[1] This open-chain flavonoid structure is a common motif in a plethora of natural products found in fruits, vegetables, and spices.[2] The presence of a reactive α,β-unsaturated carbonyl system renders chalcones not only crucial biosynthetic precursors to other flavonoids but also highly versatile synthons for the synthesis of various heterocyclic compounds.[1][3] Consequently, both natural and synthetic chalcone derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, making them a significant focus in medicinal chemistry and drug discovery.[4][5][6] This technical guide provides an in-depth exploration of the core biological activities of substituted chalcones, focusing on their mechanisms of action, structure-activity relationships, and the experimental protocols for their evaluation.

Core Synthesis: The Claisen-Schmidt Condensation

The most prevalent and practical method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed aldol condensation between a substituted acetophenone and a substituted benzaldehyde.[2] This reaction is widely employed due to its simplicity and the use of readily available starting materials.[2]

Mechanism of the Claisen-Schmidt Condensation

The reaction proceeds via the formation of a resonance-stabilized enolate ion from the acetophenone in the presence of a base, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the more stable, conjugated chalcone.

C. Structure-Activity Relationship (SAR) for Anticancer Activity

| Ring A Substitution | Ring B Substitution | Linker Modification | Anticancer Activity |

| Hydroxy, Methoxy groups | Electron-withdrawing groups (e.g., Nitro, Halogen) | α-methylation of the enone moiety | Generally favorable for activity [7][8] |

| 2'-Hydroxy group | Trimethoxy groups | Conformational restraint | Often leads to a decrease in activity [8] |

| Diaryl ether moiety | Thiophene group | Hybridization with other scaffolds (e.g., sulfonamides) | Can enhance potency [9][10] |

II. Antimicrobial Activity of Substituted Chalcones

Chalcone derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi. [11][12]

A. Mechanism of Action: Disruption of Microbial Membranes and Enzyme Inhibition

The antimicrobial action of chalcones is often attributed to their ability to disrupt microbial cell membranes, leading to leakage of intracellular components and cell death. Additionally, the α,β-unsaturated ketone moiety can act as a Michael acceptor, reacting with nucleophilic groups (e.g., thiols in cysteine residues) in essential microbial enzymes and proteins, thereby inhibiting their function. [13]

B. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [9] Protocol:

-

Preparation of Chalcone Solutions: Prepare a stock solution of the chalcone derivative in a suitable solvent (e.g., DMSO) and perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial suspension to each well containing the chalcone dilutions. Include a positive control (bacteria without chalcone) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the chalcone at which no visible bacterial growth (turbidity) is observed.

C. Structure-Activity Relationship (SAR) for Antimicrobial Activity

| Ring A Substitution | Ring B Substitution | Linker Modification | Antimicrobial Activity |

| 2'-Hydroxy group | Hydroxyl group at C-4 | Isoprenoid side chain at C-3' | Important for stability and activity [14] |

| Oxygenated substituent at C-4' | Halogen atoms (e.g., Chlorine) | - | Can enhance bioactivity [14][15] |

| - | Fluoro-substitution | Trimethoxy substituent scaffolds | Superior inhibition activity [12] |

III. Anti-inflammatory Activity of Substituted Chalcones

Chalcones are potent anti-inflammatory agents that can modulate key inflammatory signaling pathways. [6][16]

A. Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A significant anti-inflammatory mechanism of chalcones involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. [16][17]NF-κB is a key transcription factor that regulates the expression of pro-inflammatory mediators such as cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). [16]Chalcones can inhibit NF-κB activation by preventing the degradation of its inhibitory protein, IκBα, thus blocking the translocation of NF-κB to the nucleus. [18]

B. Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO). [19]It is commonly used to assess the inhibitory effect of compounds on NO production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of the chalcone derivative for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Supernatant Collection: After incubation, collect the cell supernatant.

-

Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate for 10-15 minutes at room temperature, protected from light. [13]5. Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the absorbance.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

C. Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

| Ring A Substitution | Ring B Substitution | Linker Modification | Anti-inflammatory Activity |

| Hydroxy, Methoxy groups | Hydroxy, Methoxy groups | - | Potent NF-κB inhibitors [17] |

| - | Halogen atoms | - | Can increase activity via direct iNOS inhibition [16] |

| - | - | Hybridization with indole moiety | Remarkable inhibition of COX-1 [5] |

IV. Antioxidant Activity of Substituted Chalcones

Chalcones possess significant antioxidant properties, enabling them to scavenge free radicals and modulate enzymes involved in oxidative stress. [20]

A. Mechanism of Action: Radical Scavenging and Enzyme Modulation

The antioxidant activity of chalcones is largely attributed to the presence of hydroxyl groups on their aromatic rings, which can donate a hydrogen atom to free radicals, thereby neutralizing them. They can also modulate the activity of enzymes involved in the production and detoxification of reactive oxygen species (ROS), such as NADPH oxidase and superoxide dismutase. [20]

B. Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging ability of a compound.

Protocol:

-

Preparation of Solutions: Prepare a stock solution of the chalcone derivative and a 0.1 mM solution of DPPH in methanol or ethanol. [8]2. Reaction Mixture: In a 96-well plate, add a defined volume of the chalcone solution at various concentrations to a fixed volume of the DPPH solution. [4]3. Incubation: Incubate the plate in the dark at room temperature for 30 minutes. [4]4. Absorbance Measurement: Measure the absorbance at 517 nm. The decrease in absorbance of the DPPH solution indicates radical scavenging activity. [4]5. Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. [4]

C. Structure-Activity Relationship (SAR) for Antioxidant Activity

| Ring A Substitution | Ring B Substitution | Linker Modification | Antioxidant Activity |

| Hydroxy groups | Hydroxy groups | - | Essential for radical scavenging [7] |

| Methoxy, Prenyl, Halogen atoms | Methoxy, Prenyl, Halogen atoms | - | Can improve modulatory activities on ROS/RNS production [20] |

| 2'-Hydroxy group | 4-Hydroxy group | - | Potent antioxidant activity |

Conclusion

Substituted chalcones represent a privileged chemical scaffold with a remarkable diversity of biological activities. Their ease of synthesis, coupled with the ability to readily modify their structure to optimize potency and selectivity, makes them highly attractive candidates for drug discovery and development. The in-depth understanding of their mechanisms of action and the application of standardized experimental protocols, as outlined in this guide, are crucial for the continued exploration and exploitation of the therapeutic potential of this versatile class of compounds.

References

- Antioxidant Effects of Chalcones during the Inflammatory Response: An Overall Review. (URL: )

-

Anticancer Activity of Natural and Synthetic Chalcones - MDPI. (URL: [Link])

-

Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization - NIH. (URL: [Link])

-

Structure−Activity Relationship Studies of Chalcone Leading to 3-Hydroxy-4,3′,4′,5′-tetramethoxychalcone and Its Analogues as Potent Nuclear Factor κB Inhibitors and Their Anticancer Activities | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Anticancer and antioxidant activity of synthetic chalcones and related compounds - PubMed. (URL: [Link])

-

The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC. (URL: [Link])

-

Synthesis and Anti-Microbial Activity of Novel Substituted Chalcone Derivatives. (URL: [Link])

-

Structure–Activity Relationship of Natural Dihydrochalcones and Chalcones, and Their Respective Oxyalkylated Derivatives as Anti-Saprolegnia Agents - MDPI. (URL: [Link])

-

Structure-activity relationship of antibacterial chalcones - PubMed. (URL: [Link])

-

Antioxidant Effects of Chalcones during the Inflammatory Response: An Overall Review. (URL: [Link])

-

Antimitotic and Antiproliferative Activities of Chalcones: Forward Structure–Activity Relationship | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Synthesis and evaluation of chalcones for antioxidant activity. (URL: [Link])

-

Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC - NIH. (URL: [Link])

-

Synthesis of Chalcones Derivatives and Their Biological Activities: A Review | ACS Omega. (URL: [Link])

-

Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PubMed Central. (URL: [Link])

-

Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives - GSC Online Press. (URL: [Link])

-

Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials - PMC - PubMed Central. (URL: [Link])

-

Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides - MDPI. (URL: [Link])

-

The Synthesis and Evaluation of Novel Hydroxyl Substituted Chalcone Analogs with in Vitro Anti-Free Radicals Pharmacological Activity and in Vivo Anti-Oxidation Activity in a Free Radical-Injury Alzheimer's Model - PMC - PubMed Central. (URL: [Link])

-

A Comprehensive Review on Synthesis and Biological Activity of Chalcone - IJPPR. (URL: [Link])

-

Synthesis and antimicrobial activity of some new chalcones and flavones containing substituted naphthalene moiety - JOCPR. (URL: [Link])

-

Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Publishing. (URL: [Link])

-

A Review on Chalcones Synthesis and their Biological Activity | Semantic Scholar. (URL: [Link])

-

Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - NIH. (URL: [Link])

-

Chalcone Derivatives: Role in Anticancer Therapy - PMC - PubMed Central. (URL: [Link])

-

The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery - Frontiers. (URL: [Link])

-

Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - NIH. (URL: [Link])

-

Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC - NIH. (URL: [Link])

-

Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - Frontiers. (URL: [Link])

-

Synthesis of Substituted Chalcones and Investigation of Their Biological Activities. (URL: [Link])

-

Synthesis and Anti-Inflammatory Activity of Chalcones and Related Mannich Bases | Request PDF - ResearchGate. (URL: [Link])

-

A Comprehensive Review on Chalcones: Preparation Methods, Reactions and Their Biological Activities. (URL: [Link])

-

Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - ResearchGate. (URL: [Link])

-

Recent Progresses in Chalcone Derivatives as Potential Anticancer Agents - PubMed. (URL: [Link])

-

Chalcones: A review on synthesis and pharmacological activities. (URL: [Link])

-

Chalcones and Gastrointestinal Cancers: Experimental Evidence - MDPI. (URL: [Link])

-

Synthesis and Evaluation of Novel Chalcone Derivatives with 99mTc/Re Complexes as Potential Probes for Detection of β-Amyloid Plaques - PubMed Central. (URL: [Link])

Sources

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. woah.org [woah.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. byjus.com [byjus.com]

- 10. scispace.com [scispace.com]

- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. praxilabs.com [praxilabs.com]

- 17. static.igem.wiki [static.igem.wiki]

- 18. broadpharm.com [broadpharm.com]

- 19. marinebiology.pt [marinebiology.pt]

- 20. acmeresearchlabs.in [acmeresearchlabs.in]

An In--Depth Technical Guide to the Mechanism of Action of 4-Hydroxyphenyl Chalcone Derivatives

Preamble: The Chalcone Scaffold - A Privileged Structure in Medicinal Chemistry

Chalcones, belonging to the flavonoid family, are naturally occurring compounds characterized by a 1,3-diaryl-2-propen-1-one backbone. This open-chain flavonoid structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, serves as a versatile and privileged scaffold in drug discovery.[1][2][3] Their presence in edible plants and the relative ease of their synthesis, most commonly through the Claisen-Schmidt condensation, have made them an attractive target for medicinal chemists.[4][5][6] Among the vast library of synthetic and natural chalcones, derivatives featuring a 4-hydroxyphenyl moiety on one of the aromatic rings have demonstrated a remarkable breadth of potent biological activities. This guide provides an in-depth exploration of the multifaceted mechanisms of action employed by 4-hydroxyphenyl chalcone derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties, offering field-proven insights for researchers and drug development professionals.

Part 1: Anticancer Mechanisms of Action: A Multi-Pronged Assault on Malignancy

The anticancer activity of 4-hydroxyphenyl chalcone derivatives is not mediated by a single mechanism but rather by a coordinated attack on multiple, critical cellular processes that govern cancer cell proliferation, survival, and metastasis.[7][8]

Disruption of the Cytoskeleton: Inhibition of Tubulin Polymerization

A primary and potent mechanism of action for many 4-hydroxyphenyl chalcone derivatives is their ability to interfere with the dynamics of microtubules.[9] Microtubules, polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape.

Causality of Action: These chalcone derivatives act as microtubule-destabilizing agents. They bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[9][10][11] This disruption of the dynamic equilibrium between polymerization and depolymerization is catastrophic for the cell, particularly during mitosis. The failure to form a functional mitotic spindle triggers the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase and, ultimately, the induction of apoptosis.[9][10]

Caption: Workflow of Tubulin Polymerization Inhibition.

Induction of Programmed Cell Death: Apoptosis

Beyond cell cycle arrest, 4-hydroxyphenyl chalcones are potent inducers of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][12]

Intrinsic Pathway: This pathway is triggered by intracellular stress. Chalcone derivatives have been shown to modulate the balance of the Bcl-2 family of proteins. They enhance the expression of pro-apoptotic proteins like Bax and Bak while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[12] This shift disrupts the mitochondrial outer membrane potential (MMP), leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds with Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Active caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and the orchestrated dismantling of the cell.[12][13]

Extrinsic Pathway: Some derivatives can also engage the extrinsic pathway by upregulating the expression of death receptors on the cell surface, which then activate caspase-8, leading to the same caspase-3 executioner cascade.

Caption: Intrinsic Apoptotic Pathway Activation.

Experimental Protocol: Tubulin Polymerization Assay

This protocol provides a self-validating system to quantitatively measure the effect of a 4-hydroxyphenyl chalcone derivative on tubulin assembly in vitro.

-

Objective: To determine the IC50 value of a test compound for the inhibition of tubulin polymerization.

-

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically at 340 nm. Inhibitors will prevent this increase.

-

Materials:

-

Lyophilized bovine brain tubulin (>99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA

-

GTP (100 mM stock in water)

-

Paclitaxel (positive control for polymerization)

-

Colchicine (negative control for inhibition)

-

Test chalcone derivative dissolved in DMSO

-

Temperature-controlled spectrophotometer with a 96-well plate reader

-

-

Methodology:

-

Reagent Preparation: Reconstitute tubulin in GTB on ice to a final concentration of 3 mg/mL. Prepare serial dilutions of the test chalcone, colchicine, and paclitaxel in GTB. The final DMSO concentration in all wells must be kept constant and low (<1%).

-

Assay Setup: In a pre-chilled 96-well plate on ice, add 5 µL of the compound dilutions (or DMSO vehicle control).

-

Initiation of Polymerization: To each well, add 50 µL of the cold tubulin solution. Immediately add 1 µL of 100 mM GTP. Mix gently by pipetting.

-

Data Acquisition: Immediately place the plate in the spectrophotometer pre-heated to 37°C. Measure the absorbance (optical density, OD) at 340 nm every 60 seconds for 60 minutes.

-

Data Analysis:

-

Plot OD340 vs. time for each concentration.

-

Determine the maximum velocity (Vmax) of polymerization for each curve.

-

Normalize the Vmax values to the vehicle control (100% polymerization).

-

Plot the percentage of inhibition vs. the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

-

-

Trustworthiness Check: The paclitaxel control should show a rapid and high level of polymerization, while the colchicine control should show significant inhibition. The vehicle control provides the baseline for 100% activity. This internal validation ensures the assay is performing correctly.

Part 2: Anti-inflammatory Mechanisms of Action: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, including cancer. 4-Hydroxyphenyl chalcones exhibit potent anti-inflammatory effects by targeting central nodes of inflammatory signaling.

Inhibition of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα.

Causality of Action: Upon stimulation by pro-inflammatory signals like TNFα or LPS, IκBα is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent degradation by the 26S proteasome. This frees NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. 4'-hydroxychalcone has been shown to directly inhibit the chymotrypsin-like activity of the proteasome.[14][15] This inhibition prevents the degradation of IκBα, thereby trapping NF-κB in the cytoplasm and blocking the entire downstream inflammatory cascade.[14][16]

Caption: Inhibition of the NF-κB Pathway via Proteasome Inhibition.

Modulation of AP-1 Signaling

In addition to NF-κB, Activator Protein-1 (AP-1) is another crucial transcription factor in the inflammatory response.

Causality of Action: Certain 4-hydroxyphenyl chalcone derivatives, such as 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, have been shown to suppress the expression of chemokines like Monocyte Chemoattractant Protein-1 (MCP-1).[17][18] This is achieved by inhibiting the production of reactive oxygen species (ROS) and suppressing the PI3K/Akt signaling pathway.[17] Since both ROS and Akt are upstream activators of AP-1, their inhibition prevents AP-1 activation and subsequent MCP-1 gene expression, thereby reducing the recruitment of immune cells to sites of inflammation.[17][18]

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay provides a robust method for quantifying the inhibition of NF-κB transcriptional activity.

-

Objective: To measure the dose-dependent inhibition of NF-κB activity by a test compound.

-

Principle: Cells are co-transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites, and a second plasmid expressing Renilla luciferase under a constitutive promoter (for normalization). NF-κB activation drives firefly luciferase expression.

-

Materials:

-

RAW 264.7 macrophage cell line

-

pGL4.32[luc2P/NF-κB-RE/Hygro] vector

-

pRL-TK vector (Renilla luciferase)

-

Lipofectamine 3000 or similar transfection reagent

-

Lipopolysaccharide (LPS) from E. coli

-

Test chalcone derivative

-

Dual-Luciferase® Reporter Assay System (Promega)

-

Luminometer

-

-

Methodology:

-

Transfection: Seed RAW 264.7 cells in a 24-well plate. Co-transfect the cells with the NF-κB-luciferase reporter plasmid and the Renilla control plasmid according to the manufacturer's protocol. Allow cells to recover for 24 hours.

-

Treatment: Pre-treat the transfected cells with various concentrations of the chalcone derivative (or vehicle control) for 2 hours.

-

Stimulation: Stimulate the cells with 100 ng/mL LPS for 6 hours to induce NF-κB activation. Leave a set of untreated cells as a negative control.

-

Lysis and Reading: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the kit.

-

Measure the firefly luciferase activity in the luminometer.

-

Add the Stop & Glo® Reagent to quench the firefly signal and simultaneously measure the Renilla luciferase activity.

-

Data Analysis:

-

Calculate the ratio of Firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.

-

Express the results as a percentage of the activity seen in the LPS-stimulated vehicle control cells.

-

Plot the percentage of activity vs. compound concentration to determine the IC50.

-

-

-

Trustworthiness Check: The LPS-stimulated wells should show a multi-fold increase in the Firefly/Renilla ratio compared to the unstimulated control. This confirms the responsiveness of the reporter system.

Part 3: Antimicrobial Mechanisms of Action: A Broad-Spectrum Defense

4-Hydroxyphenyl chalcones also possess significant antimicrobial properties, offering potential solutions to the growing problem of drug resistance.

Causality of Action: The primary antibacterial mechanism is believed to be the disruption of the bacterial cell membrane's integrity.[19] The lipophilic nature of the chalcone scaffold allows it to intercalate into the lipid bilayer, leading to increased permeability, leakage of essential intracellular components, and dissipation of membrane potential, ultimately causing cell death.[20][21] This mechanism is effective against both Gram-positive (e.g., Staphylococcus aureus) and some Gram-negative bacteria.[22][23] For antifungal activity, the mechanism is similar, involving the disruption of the fungal cell wall and membrane, potentially by inhibiting enzymes like β-(1,3)-glucan synthase.[21][24]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This is the gold standard for determining the antimicrobial potency of a compound.

-

Objective: To determine the lowest concentration of a chalcone derivative that visibly inhibits the growth of a specific microorganism.

-

Principle: The test compound is serially diluted in a 96-well plate, and a standardized inoculum of the microorganism is added. Growth is assessed after incubation.

-

Materials:

-

Bacterial (e.g., S. aureus ATCC 29213) or fungal (e.g., C. albicans ATCC 90028) strain

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Test chalcone derivative dissolved in DMSO

-

Sterile 96-well microtiter plates

-

Resazurin solution (optional, for viability visualization)

-

-

Methodology:

-

Compound Preparation: Prepare a 2-fold serial dilution of the chalcone derivative in the appropriate broth directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Grow the microorganism to the logarithmic phase and dilute it in broth to achieve a final concentration of 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). If using resazurin, a color change from blue to pink indicates viable cells; the MIC is the lowest concentration where the blue color is retained.

-

-

Trustworthiness Check: The positive control must show clear turbidity, and the negative control must remain clear. This validates the growth conditions and the sterility of the medium.

Data Summary: Bioactivity of Representative 4-Hydroxyphenyl Chalcones

| Compound Class | Target/Cell Line | Bioactivity (IC50) | Reference |

| Anticancer | |||

| Imidazole-chalcone | A549 (Lung Cancer) | 7.05 - 63.43 µM | [9] |

| Chalcone Oxime Deriv. | Tubulin Polymerization | 1.6 µM | [9] |

| 4'-hydroxychalcone | K562 (Leukemia) | < 3 µM | [9] |

| Anti-inflammatory | |||

| 4'-fluoro-2'-hydroxychalcone | Carrageenan Edema | 54-62% inhibition | [1] |